Sodium saccharin hydrate

Catalog No.
S542263
CAS No.
82385-42-0
M.F
C7H4NNaO3S
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium saccharin hydrate

CAS Number

82385-42-0

Product Name

Sodium saccharin hydrate

IUPAC Name

sodium;1,1-dioxo-1,2-benzothiazol-3-olate

Molecular Formula

C7H4NNaO3S

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

WINXNKPZLFISPD-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C(=O)[N-]S2(=O)=O.O.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

Saccharin, sodium salt hydrate; O-benzoic sulfimide sodium salt;

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.[Na+]

Description

The exact mass of the compound Sodium saccharin hydrate is 222.9915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Taste Receptor Studies

Sodium saccharin hydrate is a valuable tool for studying taste perception, particularly the mechanisms behind sweetness detection. Its well-defined sweetness profile and lack of calories make it ideal for isolating the taste response. Researchers use sodium saccharin hydrate to study the TAS2R taste receptor family, specifically TAS2R1, which plays a crucial role in sweet taste perception [].

Microbiome Modulation Research

Recent studies suggest sodium saccharin hydrate may influence gut bacteria composition. In vitro (laboratory) experiments show it can inhibit the growth of certain bacterial species []. In vivo (animal) studies indicate that consuming sodium saccharin hydrate can alter the gut microbiome composition in mice, though the long-term implications require further investigation [].

Control Substance in Calorie-Free Studies

Due to its sweetness and lack of calories, sodium saccharin hydrate serves as a control substance in studies investigating the effects of caloric intake. By incorporating it into a diet devoid of caloric sweeteners, researchers can isolate the impact of sweet taste perception on various physiological processes without introducing confounding factors related to calorie consumption [].

Sodium saccharin hydrate is a synthetic compound classified as a sweetener, primarily used in food and beverage applications. It is the sodium salt of saccharin, a well-known artificial sweetener. The chemical formula for sodium saccharin hydrate is C7H4NNaO3SC_7H_4NNaO_3S, and it has a molecular weight of approximately 205.16 g/mol . This compound typically appears as white crystals or a crystalline powder and is odorless or may have a faint aromatic odor .

Sodium saccharin hydrate is highly soluble in water, making it suitable for various applications where sweetness is desired without the caloric content associated with sugar . Its sweetness is estimated to be about 300 to 500 times sweeter than sucrose, which contributes to its widespread use in low-calorie and sugar-free products.

  • Decomposition: Upon heating, sodium saccharin can decompose, leading to the formation of various products, including sulfur dioxide and nitrogen oxides.
  • Acid-Base Reactions: Sodium saccharin can react with acids to form saccharin and sodium salts. For example:
    C7H4NNaO3S+HClC7H5NO3S+NaCl\text{C}_7\text{H}_4\text{NNaO}_3\text{S}+\text{HCl}\rightarrow \text{C}_7\text{H}_5\text{NO}_3\text{S}+\text{NaCl}
  • Hydrolysis: In the presence of water, sodium saccharin may undergo hydrolysis under certain conditions, although it is generally stable in aqueous solutions.

Sodium saccharin hydrate can be synthesized through several methods:

  • From O-sulfobenzamide: The most common method involves the sulfonation of o-toluidine followed by oxidation:
    • O-toluidine is sulfonated using sulfuric acid to form o-sulfobenzamide.
    • This compound is then oxidized using potassium permanganate or other oxidizing agents to yield sodium saccharin.
  • Neutralization: Sodium saccharin can also be produced by neutralizing saccharin with sodium hydroxide:
    C7H5NO3S+NaOHC7H4NNaO3S+H2O\text{C}_7\text{H}_5\text{NO}_3\text{S}+\text{NaOH}\rightarrow \text{C}_7\text{H}_4\text{NNaO}_3\text{S}+\text{H}_2\text{O}

The primary applications of sodium saccharin hydrate include:

  • Food Industry: As a non-nutritive sweetener in various food products such as soft drinks, candies, and baked goods.
  • Pharmaceuticals: Used to improve the taste of medications.
  • Personal Care Products: Incorporated into toothpaste and mouthwash for flavor enhancement.

Several compounds share similarities with sodium saccharin hydrate in terms of structure and application as sweeteners. Below are some notable examples:

Compound NameChemical FormulaSweetness Relative to SucroseUnique Features
AspartameC14H18N2O5200 timesContains amino acids; heat sensitive
SucraloseC12H19Cl3O8600 timesChlorinated derivative of sucrose
Acesulfame PotassiumC4H4KNO4S200 timesStable under heat; often blended
NeotameC14H19N1O57000 timesDerived from aspartame; very potent

Uniqueness of Sodium Saccharin Hydrate

Sodium saccharin hydrate's uniqueness lies in its historical significance as one of the first artificial sweeteners discovered and its stability in various food formulations compared to other sweeteners that may degrade under heat or acidic conditions. Additionally, it remains one of the most widely studied artificial sweeteners concerning safety and regulatory status.

Sodium saccharin hydrate exists as white crystals or a white crystalline powder under standard conditions [1] [2] [3]. The compound exhibits a colorless to white appearance and is characterized by being odorless or possessing a faint aromatic odor [1] [4] [5]. The most distinctive organoleptic property is its intensely sweet taste, which is accompanied by a metallic or bitter aftertaste that can be detected by approximately 25% of the population [6] [3] [5].

The crystal structure of sodium saccharin hydrate demonstrates remarkable complexity, adopting a monoclinic crystal system with multiple polymorphic hydrate forms [7] [8] [9]. The compound exhibits 300-600 times greater sweetening power than sucrose, making it one of the most potent artificial sweeteners available [6] [3] [10]. The characteristic taste profile combines an immediate intense sweetness followed by a subtle bitter aftertaste, which can be effectively masked through blending with other sweetening agents [3] [10] [5].

PropertyValueReference
Physical FormWhite crystals or crystalline powder [1] [2] [3]
ColorColorless to white [2] [11] [10]
OdorOdorless or faint aromatic odor [1] [4] [5]
TasteIntensely sweet with metallic aftertaste [6] [3] [5]
Crystal StructureMonoclinic (multiple hydrate forms) [7] [8] [9]
Sweetness Intensity300-600 times sweeter than sucrose [6] [3] [10]

Solubility Parameters in Various Solvents

Sodium saccharin hydrate demonstrates exceptional water solubility, forming 1 M clear, colorless solutions at 20°C [12] [2] [11]. The solubility exhibits strong temperature dependence, increasing from 186.8 g/100g water at 50°C to 328.3 g/100g water at 95°C [10] [5]. This dramatic increase with temperature reflects the endothermic nature of the dissolution process.

In contrast to its remarkable aqueous solubility, sodium saccharin hydrate shows limited solubility in ethanol (1g/50mL) [1] [5]. The compound maintains stability across a pH range of 3.3-8.0 without significant degradation upon heating . The molecular solubility can reach concentrations of 1000 g/L, demonstrating the compound's exceptional capacity to form highly concentrated aqueous solutions [14] [3].

SolventSolubilityNotesReference
Water (20°C)1 M (clear, colorless)Highly soluble, forms clear solutions [12] [2] [11]
Water (50°C)186.8 g/100g waterIncreased solubility with temperature [10] [5]
Water (95°C)328.3 g/100g waterMaximum observed solubility [10] [5]
EthanolSparingly soluble (1g/50mL)Limited ethanol solubility [1] [5]
pH Range (aqueous)Stable at pH 3.3-8.0No significant degradation

Thermal Stability and Phase Transitions

Sodium saccharin hydrate exhibits exceptional thermal stability with a melting point exceeding 300°C [2] [11] [15]. The compound's boiling point occurs at 438.9°C at 760 mmHg, while the flash point is observed at 219.3°C [11] [15] [16]. Decomposition typically begins above 300°C, indicating robust thermal stability under normal processing conditions [17] [5].

The compound demonstrates thermal stability up to 200°C during normal handling and storage [14]. Phase transitions in sodium saccharin hydrate are complex, involving reversible single-crystal-to-single-crystal transformations between different hydrate forms [7]. These transitions occur at specific temperature ranges, with dehydration temperatures varying depending on the specific hydrate form present [7] [8]. The thermal behavior is further complicated by the existence of multiple polymorphic forms, including anhydrate, 2/3 hydrate (triclinic), and 15/8 hydrate (monoclinic) forms [8].

PropertyValueReference
Melting Point>300°C [2] [11] [15]
Boiling Point438.9°C at 760 mmHg [11] [15] [16]
Flash Point219.3°C [11] [10] [16]
Decomposition Temperature>300°C [17] [5]
Thermal Stability RangeStable up to 200°C [14]
Dehydration TemperatureVariable (depends on hydrate form) [7] [8]

Hygroscopicity and Water Activity Relationships

Sodium saccharin hydrate exhibits efflorescent behavior, meaning it slowly loses crystal water when exposed to air [1] [10] [5]. The typical water content for the dihydrate form ranges from 13.0-15.0% [14]. This efflorescent nature causes the crystalline material to gradually convert to lower hydrate forms or anhydrous powder upon prolonged air exposure [10] [5].

The compound functions as a water structure maker, indicating its ability to organize surrounding water molecules into more structured arrangements [18]. Unlike many hygroscopic materials, sodium saccharin hydrate does not readily deliquesce, meaning it does not absorb atmospheric moisture to form liquid solutions under normal humidity conditions [19]. This property contributes to its stability during storage and handling.

The water activity relationships demonstrate that sodium saccharin hydrate creates strong water-sodium saccharin interactions in aqueous systems [18]. These interactions influence the thermodynamic behavior of aqueous solutions and contribute to the compound's excellent solubility characteristics.

PropertyValueReference
Hygroscopic NatureEfflorescent (loses water) [1] [10] [5]
Water Content (typical)13.0-15.0% (dihydrate form) [14]
Efflorescent BehaviorSlowly loses crystal water in air [10] [5]
Water Activity EffectWater structure maker [18]
Crystal Water LossConverts to lower hydrate forms [10] [5]
DeliquescenceDoes not deliquesce readily [19]

pH Effects and Ionization Constants

Aqueous solutions of sodium saccharin hydrate typically exhibit pH values ranging from 6.0-7.5 when prepared at 1% concentration [14] [3] [5]. The parent saccharin molecule has a pKa of 1.8, indicating it is a moderately weak acid [20]. At physiological pH values (greater than 5), essentially all saccharin exists in the ionized form as the saccharinate anion [20].

The compound demonstrates excellent pH stability across the range of 3.3-8.0, showing no significant degradation upon heating within this pH window . Solutions prepared at 100g/L concentration maintain pH values of 6.0-7.5 at 20°C [3] [5]. The compound exhibits minimal buffering capacity, meaning it does not significantly resist pH changes when acids or bases are added [21].

The ionization behavior is particularly important for understanding the compound's biological activity and chemical interactions. Since the pKa is well below physiological pH, the compound exists predominantly as the anionic form in biological systems [20].

PropertyValueReference
pH Range (1% solution)6.0-7.5 [14] [3] [5]
Saccharin pKa1.8 (parent saccharin) [20]
Solution pH (100g/L)6.0-7.5 at 20°C [3] [5]
pH StabilityStable pH 3.3-8.0
Ionization BehaviorFully ionized at physiological pH [20]
Buffer CapacityMinimal buffering capacity [21]

Intermolecular Forces and Hydrogen Bonding Networks

The crystal structure of sodium saccharin hydrate is stabilized by strong hydrogen bonding networks involving O-H···N and O-H···O interactions [22] [23] [24]. These hydrogen bonds play a crucial role in stabilizing the hydrate networks and determining the overall crystal architecture. The mean hydrogen bond distances include O-H···N bonds at 2.85 Å with bond angles of approximately 165.8° [23].

Electrostatic interactions dominate the crystal packing, with sodium cations adopting hexa-coordinated geometries with mean Na+···O distances of 2.39 Å [23] [9]. These electrostatic forces are primary determinants of the crystal structure and contribute significantly to the compound's thermal stability.

Van der Waals forces provide secondary stabilization through moderate aromatic interactions between saccharin molecules [22] [24]. However, π-π stacking interactions are limited due to the molecular geometry of the saccharin anion [22]. The water-sodium interactions form the primary hydration shell around sodium cations, creating a complex three-dimensional network [23] [9].

The crystal structure exhibits complex disorder that creates structural complexity with multiple entities in the asymmetric unit [7] [23] [9]. This disorder involves three sodium cations, four water molecules, and one saccharinate anion, contributing to the unusual crystallographic complexity observed in this compound [7].

Interaction TypeStrength/DescriptionRole in StructureReference
Hydrogen BondingStrong O-H···N and O-H···O bondsStabilizes hydrate networks [22] [23] [24]
Electrostatic InteractionsNa+ coordination with water/saccharinDetermines crystal structure [23] [9]
Van der Waals ForcesModerate aromatic interactionsSecondary stabilization [22] [24]
π-π StackingLimited due to molecular geometryMinimal contribution [22]
Water-Sodium InteractionsHexa-coordinated sodium cationsPrimary hydration shell [23] [9]
Crystal Packing ForcesComplex disorder in crystal structureCreates structural complexity [7] [23] [9]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Saccharin, sodium salt appears as odorless white crystals or crystalline powder. Aqueous solution is neutral or alkaline to litmus, but not alkaline to phenolphthalein. Effloresces in dry air. Intensely sweet taste. (NTP, 1992)
Dry Powder; Liquid
White odorless solid; Effloresces in dry air; [CAMEO] White odorless crystals; [Mallinckrodt Baker MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

204.98095845 g/mol

Monoisotopic Mass

204.98095845 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

greater than 572 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SB8ZUX40TY

Other CAS

171734-71-7
82385-42-0

Wikipedia

Saccharin sodium monohydrate

Use Classification

Fragrance Ingredients
Food Additives -> SWEETENER; -> JECFA Functional Classes
Cosmetics -> Masking; Oral care

General Manufacturing Information

Synthetic Rubber Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
Paint and Coating Manufacturing
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, sodium salt (1:1): ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 08-15-2023
1: Vakili H, Nyman JO, Genina N, Preis M, Sandler N. Application of a colorimetric technique in quality control for printed pediatric orodispersible drug delivery systems containing propranolol hydrochloride. Int J Pharm. 2016 Sep 10;511(1):606-618. doi: 10.1016/j.ijpharm.2016.07.032. Epub 2016 Jul 18. PubMed PMID: 27444550.
2: Brown NA. Selection of test chemicals for the ECVAM international validation study on in vitro embryotoxicity tests. European Centre for the Validation of Alternative Methods. Altern Lab Anim. 2002 Mar-Apr;30(2):177-98. PubMed PMID: 11971754.

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